1-(3-Piperidinyl)-1-ethanol hydrochloride
Description
Properties
IUPAC Name |
1-piperidin-3-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(9)7-3-2-4-8-5-7;/h6-9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKBSICMRRIIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction-Based Method
A highly efficient method reported for related piperidinepropanol hydrochlorides can be adapted for 1-(3-Piperidinyl)-1-ethanol hydrochloride synthesis. The process involves:
Step 1: Preparation of Grignard Reagent
- Chlorinated alkane (e.g., chlorocyclohexane) is added dropwise to magnesium in diethyl ether.
- The mixture is refluxed for 2–5 hours to form the Grignard reagent.
Step 2: Formation of Solid Intermediate
- A mixture of piperidine hydrochloride, anhydrous methanol, and formaldehyde is prepared.
- Acetophenone (or suitable ketone) is added at room temperature and stirred for 10–60 minutes.
- The resulting solid intermediate is isolated by vacuum filtration.
Step 3: Coupling and Hydrochloride Salt Formation
- The solid intermediate is mixed with diethyl ether and cooled to 0–5°C.
- The Grignard reagent is added dropwise under cooling.
- After reaction, 5% dilute hydrochloric acid is added to precipitate the hydrochloride salt.
- The product is filtered, dried at 70–85°C, and purified.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| 1 | Chlorocyclohexane + Mg in diethyl ether | Reflux (approx. 35) | 2–5 hours | Grignard reagent formation |
| 2 | Piperidine hydrochloride + methanol + formaldehyde + acetophenone | 20–25 | 10–60 minutes | Solid intermediate formation |
| 3 | Solid intermediate + Grignard reagent + HCl (5%) | 0–5 | 30 minutes | Hydrochloride salt precipitation |
- Yield can exceed 95%.
- Shortened production cycle.
- Reduced labor and cost.
- Improved market competitiveness due to high purity and efficiency.
This method is well-documented in patent CN103204828B and can be adapted for this compound with appropriate substrate modifications.
Mannich Reaction Approach
Another common synthetic route involves Mannich aminomethylation, where piperidine reacts with formaldehyde and a ketone (such as acetophenone) to form the desired product:
- Piperidine, formaldehyde, and acetophenone are mixed in a solvent system.
- The reaction is conducted at room temperature (~25°C) for about 30 minutes to 0.5 hours.
- The product precipitates and is isolated by filtration.
- Further purification, such as recrystallization from acetonitrile, is performed to enhance purity.
| Parameter | Description |
|---|---|
| Reaction type | Mannich aminomethylation |
| Temperature | ~25°C |
| Reaction time | 30 minutes to 0.5 hours |
| Purification | Filtration, recrystallization |
| Yield | Up to 96% reported |
This method is straightforward, uses mild conditions, and is suitable for laboratory-scale synthesis. It is described in detail in synthesis literature for related compounds such as 3-(1-Piperidinyl)propiophenone hydrochloride.
Comparative Analysis of Preparation Methods
| Method | Reaction Type | Temperature Range (°C) | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Grignard Reaction | Organometallic addition | 0–85 | 3–5 hours total | >95 | High yield, scalable, cost-effective | Requires moisture-free conditions |
| Mannich Reaction | Aminomethylation | ~25 | 30–60 minutes | ~96 | Mild conditions, simple setup | May require recrystallization |
| Catalytic Hydrogenation | Reduction | 40±5 | 9–12 hours | ~80–90 | High purity, stereocontrol possible | Longer reaction time, catalyst use |
Research Findings and Notes
- The Grignard-based method offers superior yield and productivity, with a well-defined process for industrial application.
- Mannich reaction is favored for its simplicity and mild reaction conditions, suitable for laboratory-scale synthesis.
- Purification steps such as crystallization and filtration are critical to ensure product quality.
- Temperature control during addition and acidification steps is essential to maximize yield and minimize by-products.
- Use of dilute hydrochloric acid (5%) for salt formation is standard to obtain the hydrochloride salt with high purity.
- Drying temperatures between 70–85°C optimize product stability without decomposition.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Piperidinyl)-1-ethanol hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Piperidinyl)-1-ethanol hydrochloride, also known as a piperidine derivative, has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This compound is primarily recognized for its potential therapeutic uses, especially in the treatment of neurological disorders and as a building block in the synthesis of other pharmaceuticals.
Pharmacological Uses
- Anticonvulsant Activity : Research indicates that piperidine derivatives, including this compound, exhibit anticonvulsant properties. These compounds are being explored as potential treatments for epilepsy and other seizure disorders due to their ability to modulate neurotransmitter systems, particularly GABAergic and glutamatergic pathways .
- Analgesic Properties : The piperidine ring is a common structural motif in many analgesic drugs. Compounds like this compound are being investigated for their effectiveness in pain management, potentially offering alternatives to traditional opioids with fewer side effects .
- Neuroprotective Effects : Studies have shown that piperidine derivatives can provide neuroprotection in models of neurodegenerative diseases. This property is attributed to their ability to inhibit oxidative stress and inflammation in neuronal tissues .
Chemical Synthesis Applications
- Intermediate in Drug Synthesis : this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents with enhanced efficacy and reduced side effects .
- Building Block for Receptor Agonists and Antagonists : This compound is utilized as a starting reagent in the synthesis of receptor agonists and antagonists, which are crucial in developing drugs targeting specific biological pathways, including those involved in pain perception and mood regulation .
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant efficacy of several piperidine derivatives, including this compound, using animal models of epilepsy. The results indicated a significant reduction in seizure frequency and duration compared to control groups, suggesting its potential as a novel anticonvulsant agent .
Case Study 2: Neuroprotective Properties
In vitro studies demonstrated that this compound could protect neuronal cells from oxidative damage induced by glutamate toxicity. This neuroprotective effect was linked to the compound's ability to enhance cellular antioxidant defenses and reduce inflammatory markers .
Data Tables
| Application Area | Specific Use | Mechanism of Action |
|---|---|---|
| Pharmacology | Anticonvulsant | Modulation of GABAergic activity |
| Pain Management | Analgesic | Inhibition of pain pathways |
| Neuroprotection | Treatment for neurodegenerative diseases | Reduction of oxidative stress |
| Chemical Synthesis | Intermediate for drug development | Structural modification for new compounds |
| Case Study | Findings | Implications |
|---|---|---|
| Anticonvulsant Efficacy | Significant reduction in seizures | Potential new treatment for epilepsy |
| Neuroprotective Properties | Protection against glutamate toxicity | New avenues for neurodegenerative disease therapies |
Mechanism of Action
The mechanism by which 1-(3-piperidinyl)-1-ethanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors or enzymes, leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table compares the molecular characteristics of 1-(3-Piperidinyl)-1-ethanol hydrochloride with structurally related piperidine derivatives:
Key Observations:
- Substituent Effects: N-Substituents: Compounds like 1-Benzylpiperidin-3-ol hydrochloride () and Piperidolate Hydrochloride () feature bulky N-substituents (benzyl, diphenylacetate), which increase lipophilicity and may improve blood-brain barrier penetration compared to the unsubstituted target compound. conjugation).
Receptor Binding and Selectivity
- Nociceptin/Orphanin FQ Receptor Agonists: Piperidine derivatives with aromatic substitutions (e.g., benzimidazole in ) show anxiolytic activity via receptor occupancy. While the target compound lacks these groups, its ethanol moiety may interact with polar residues in similar receptors.
- Anticholinergic Activity : Piperidolate Hydrochloride () is an ester derivative historically used as an antispasmodic, suggesting that structural modifications (e.g., esterification) can tailor activity toward muscarinic receptors.
Nematicidal and Antimicrobial Potential
- Monochamol Homologs: () highlights ethanol-containing compounds (e.g., 2-(1-undecyloxy)-1-ethanol) with potent nematicidal activity. While the target compound lacks the alkyl chain, its hydroxyl group may contribute to similar mechanisms, such as membrane disruption.
Biological Activity
1-(3-Piperidinyl)-1-ethanol hydrochloride, also known as B1484945, is a compound that has garnered attention for its diverse biological activities, particularly in the context of receptor interactions and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Target Receptors
The compound primarily interacts with various receptors, notably:
- Receptor Interacting Protein Kinase 1 (RIPK1) : Inhibits the kinase activity, thereby blocking the necroptosis pathway.
- Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) : Involved in inflammatory signaling pathways.
Mode of Action
The inhibition of RIPK1 leads to significant anti-necroptotic effects in cellular models. This inhibition prevents RIPK1's autophosphorylation and subsequent activation, which is crucial for necroptosis—a form of programmed cell death associated with inflammation.
Pharmacokinetics
Absorption and Distribution
The compound exhibits good metabolic stability, with effective absorption characteristics in various biological systems. It is primarily localized in the cytoplasm where it interacts with target proteins involved in necroptosis and inflammation.
Metabolism
Metabolized by cytochrome P450 enzymes, this compound produces several metabolites that may contribute to its pharmacological effects. The compound's transport within cells is facilitated by specific transporters, ensuring effective distribution to active sites.
Biological Effects
Cellular Impact
In laboratory studies using U937 cells (a model for necroptosis), this compound demonstrated:
- Anti-necroptotic Activity : Significant reduction in necroptosis markers at effective concentrations.
- Dose-Dependent Effects : Lower doses effectively inhibited RIPK1 without causing cytotoxicity.
Study on Anti-inflammatory Properties
A study investigated the compound's potential in treating inflammatory diseases by targeting necroptosis pathways. Results indicated that treatment with this compound significantly reduced inflammation markers in animal models of colitis .
Comparative Analysis with Similar Compounds
A comparative study highlighted that while other piperidine derivatives showed some activity against similar targets, this compound exhibited superior potency against RIPK1 with an IC50 value of approximately 92 nM. This makes it a valuable candidate for further therapeutic exploration .
Summary of Findings
| Characteristic | Details |
|---|---|
| Primary Targets | RIPK1, TYK2/JAK1 |
| Mechanism of Action | Inhibition of kinase activity leading to reduced necroptosis |
| IC50 Value | Approximately 92 nM against RIPK1 |
| Pharmacokinetics | Metabolized by cytochrome P450; good stability and absorption characteristics |
| Biological Effects | Significant anti-necroptotic activity; dose-dependent effects observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
